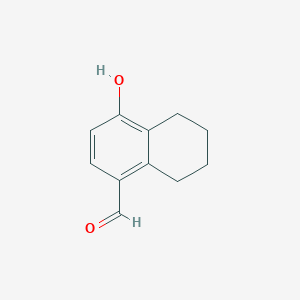
Ethyl 3-amino-4-hydroxycyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 3-amino-4-hydroxycyclohexanecarboxylate is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a cyclohexane ring with amino, hydroxy, and carboxylic acid ester functional groups, making it a versatile molecule for synthetic and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-hydroxycyclohexanecarboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Functional Group Introduction: The amino and hydroxy groups are introduced through selective functionalization reactions.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Ethyl 3-amino-4-hydroxycyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Amides, esters.
科学的研究の応用
Ethyl 3-amino-4-hydroxycyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Ethyl 3-amino-4-hydroxycyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(1S,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
(1S,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid propyl ester: Similar structure but with a propyl ester group instead of an ethyl ester.
(1S,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid butyl ester: Similar structure but with a butyl ester group instead of an ethyl ester.
Uniqueness
The uniqueness of Ethyl 3-amino-4-hydroxycyclohexanecarboxylate lies in its specific functional groups and chiral centers, which confer distinct chemical reactivity and biological activity compared to its analogs. The ethyl ester group may influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for research and industrial applications.
特性
CAS番号 |
915030-13-6 |
|---|---|
分子式 |
C9H17NO3 |
分子量 |
187.24 g/mol |
IUPAC名 |
ethyl 3-amino-4-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-8,11H,2-5,10H2,1H3 |
InChIキー |
PIJOTEIYZWNRBX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCC(C(C1)N)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Pyridinamine, 3-(2-benzoxazolyl)-5-[3-methyl-1-(1-methyl-4-piperidinyl)-1H-pyrazol-4-yl]-](/img/structure/B8770832.png)





![2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B8770862.png)

![3-Benzyl-5-chloro-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8770868.png)





